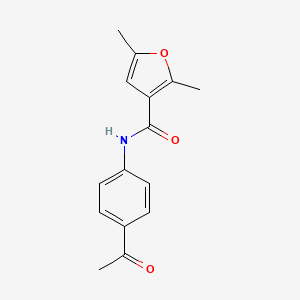
N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide, also known as ADC-1013, is a small molecule drug that is currently being investigated for its potential use in the treatment of cancer and autoimmune diseases. ADC-1013 belongs to a class of drugs known as immune checkpoint inhibitors, which work by blocking certain proteins on immune cells that can prevent the immune system from attacking cancer cells or other harmful agents.
作用機序
N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide works by blocking a protein called PD-1, which is found on certain immune cells. PD-1 is known to inhibit the activity of T cells, which are a type of immune cell that can attack cancer cells or other harmful agents. By blocking PD-1, N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide can help to activate T cells and enhance the immune system's ability to fight cancer or other diseases.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In particular, it has been shown to enhance the activity of T cells and increase the production of cytokines, which are signaling molecules that help to regulate the immune response. In addition, N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide has been shown to reduce the number of regulatory T cells, which can suppress the immune response.
実験室実験の利点と制限
One of the main advantages of N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide is its ability to enhance the immune system's ability to fight cancer or other diseases. In addition, N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide has been shown to have a favorable safety profile in preclinical studies. However, one limitation of N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide is that it may not be effective in all patients, and more research is needed to identify which patients may benefit the most from this drug.
将来の方向性
There are several future directions for research on N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide. One area of interest is the development of combination therapies that can enhance the effectiveness of N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide. For example, N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide may be used in combination with other immune checkpoint inhibitors or with chemotherapy or radiation therapy. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide. Finally, further research is needed to determine the optimal dosing and treatment schedule for N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide in different patient populations.
合成法
The synthesis of N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide involves several steps, starting with the reaction of 4-acetylphenylamine with methyl vinyl ketone to form the intermediate compound 4-(1-methylethenyl)aniline. This compound is then reacted with 2,5-dimethylfuran-3-carboxylic acid to form N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide.
科学的研究の応用
N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide is currently being studied for its potential use in the treatment of various types of cancer, including melanoma, non-small cell lung cancer, and renal cell carcinoma. In addition, N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide is also being investigated for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-9-8-14(11(3)19-9)15(18)16-13-6-4-12(5-7-13)10(2)17/h4-8H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNLNWXBXQJTSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2,5-dimethylfuran-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

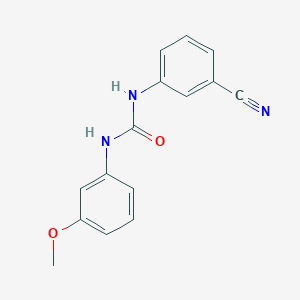
![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(3-ethoxypropyl)propanamide](/img/structure/B7457329.png)


![2,2-dimethyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide](/img/structure/B7457335.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide](/img/structure/B7457352.png)
![1-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]-5-nitropyridin-2-one](/img/structure/B7457353.png)
![N-(furan-2-ylmethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7457357.png)
![N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B7457372.png)
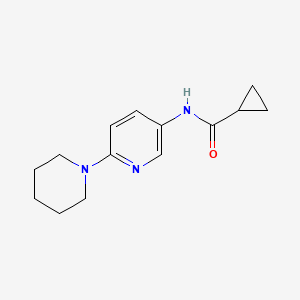
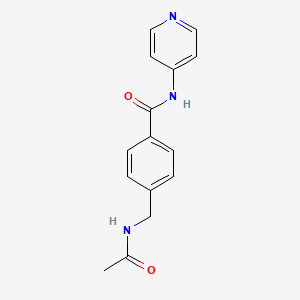
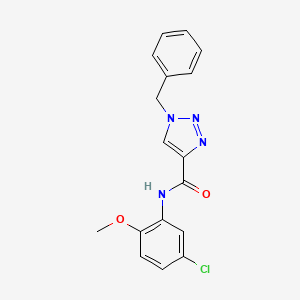
![N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methyl-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7457396.png)
![4-butyl-3-[(3-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-one](/img/structure/B7457404.png)